molecular formula C39H77NO9 B160580 tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- CAS No. 383187-82-4

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-

Cat. No.: B160580
CAS No.: 383187-82-4
M. Wt: 704 g/mol
InChI Key: MPKIDHIOYNMFES-CLTBVUQJSA-N
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Description

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- is a complex glycosphingolipid. This compound features an alpha-D-galactopyranosyl residue at the O-1 position and a tetracosanyl group attached to the nitrogen. Glycosphingolipids are essential components of cell membranes and play crucial roles in cell signaling and recognition processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- typically involves multiple steps:

    Formation of the sphingosine backbone: This step involves the synthesis of the sphingosine backbone through a series of reactions, including aldol condensation and reduction.

    Attachment of the galactopyranosyl residue: The alpha-D-galactopyranosyl residue is attached to the O-1 position of the sphingosine backbone using glycosylation reactions.

    N-acylation: The tetracosanyl group is attached to the nitrogen atom through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The galactopyranosyl residue can be substituted with other sugar moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Glycosylation reactions often use catalysts like silver triflate (AgOTf) and promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted glycosphingolipids with different sugar residues.

Scientific Research Applications

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- has several scientific research applications:

    Chemistry: Used as a model compound to study glycosphingolipid synthesis and reactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential therapeutic effects in modulating immune responses and treating diseases related to glycosphingolipid metabolism.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- involves its interaction with cell membrane receptors and enzymes. The compound can modulate cell signaling pathways by binding to specific receptors, leading to changes in cellular responses. It also plays a role in the formation of lipid rafts, which are specialized microdomains in the cell membrane involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-O-(alpha-D-galactopyranosyl)-N-hexacosanoylsphinganine: A glycodihydroceramide with a hexacosanoyl group instead of a tetracosanyl group.

    1-O-(alpha-D-galactopyranosyl)-N-hexacosanoyl-D-xylo-phytosphingosine: A sphingolipid with a hexacosanoyl group and D-xylo-phytosphingosine backbone.

Uniqueness

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]- is unique due to its specific combination of a tetracosanyl group and a nonane backbone, which may confer distinct biological properties and interactions compared to other glycosphingolipids.

Properties

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKIDHIOYNMFES-CLTBVUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H77NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385102
Record name CHEBI:495150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383187-82-4
Record name N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]tetracosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383187-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEBI:495150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Reactant of Route 2
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Reactant of Route 3
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Reactant of Route 4
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Reactant of Route 5
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-
Reactant of Route 6
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-

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